molecular formula C6H15ClN2 B8072368 Piperidin-3-ylmethanamine hydrochloride

Piperidin-3-ylmethanamine hydrochloride

Cat. No.: B8072368
M. Wt: 150.65 g/mol
InChI Key: DORUKHBIFFGEJV-UHFFFAOYSA-N
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Description

Piperidin-3-ylmethanamine hydrochloride: is an organic compound with the molecular formula C6H15ClN2 and a molecular weight of 150.65 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications. The compound is typically found as a colorless to slightly yellow liquid with an ammonia-like odor .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Nipecotamide: One common method involves the synthesis of 3-Aminomethylpiperidine from nipecotamide.

    From D-mandelic acid and racemic 3-piperidine amide: This method involves multiple steps:

Industrial Production Methods: Industrial production methods often involve large-scale hydrogenation processes using catalysts such as palladium on carbon and reducing agents like ammonium formate .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Piperidin-3-ylmethanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon, ammonium formate.

    Substitution: Various nucleophiles depending on the desired product.

Major Products:

    Oxidation: Oxidized derivatives of 3-Aminomethylpiperidine.

    Reduction: Reduced forms of the compound, often leading to simpler amines.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of Piperidin-3-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing various biochemical processes. For example, it may interact with enzymes or receptors involved in neurotransmission, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness:

    Piperidin-3-ylmethanamine hydrochloride: is unique due to its specific positioning of the amino group on the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

piperidin-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORUKHBIFFGEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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